molecular formula C7H11N3O2 B6205600 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1824329-19-2

3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6205600
CAS RN: 1824329-19-2
M. Wt: 169.2
InChI Key:
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Description

3-Azidocyclohexane-1-carboxylic acid, also known as 3-AC, is a versatile organic compound that has a wide range of applications in synthetic chemistry and biochemistry. It is a mixture of two diastereomers, 3-azido-2-methylcyclohexane-1-carboxylic acid (MCA) and 3-azido-2-methylcyclohexane-2-carboxylic acid (MCA2). This compound is used in a variety of syntheses, including the synthesis of drugs, polymers, and other organic molecules. It is also used in the synthesis of peptides, proteins, and other biomolecules. 3-AC has a wide range of biological applications, including its use in drug delivery and as a therapeutic molecule.

Scientific Research Applications

3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers has a wide range of applications in scientific research. It is used in the synthesis of peptides, proteins, and other biomolecules. It is also used in the synthesis of drugs, polymers, and other organic molecules. In addition, 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers is used in drug delivery systems, as a therapeutic molecule, and in the study of enzyme-catalyzed reactions. 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers has also been used in the study of the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers is not fully understood. It is believed that the reaction of 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers with an enzyme results in the formation of a cyclic adduct, which then undergoes hydrolysis to form the desired product. This mechanism has been studied extensively in the context of enzyme-catalyzed reactions. In addition, 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers has been found to act as an inhibitor of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase. In addition, it has been found to have a weak effect on the activity of other enzymes, such as phospholipase A2. It has also been shown to have a weak effect on the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The advantages of using 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers in laboratory experiments include its availability, low cost, and its versatility in a variety of synthetic and biochemical reactions. It is also relatively easy to obtain and store. The main limitation of 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers is its instability in the presence of light and air. It is also sensitive to heat, and should be stored at low temperatures.

Future Directions

The future directions for the use of 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers include its use in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. In addition, it could be used in drug delivery systems, as a therapeutic molecule, and in the study of the structure and function of proteins and other biomolecules. It could also be used in the design of new drugs and polymers. Finally, 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers could be used in the study of the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers is typically accomplished through the reaction of cyclohexanone and azide. The reaction of cyclohexanone with sodium azide in an aqueous solution yields 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to ensure the complete conversion of the reactants. The reaction is typically carried out at room temperature, but can be conducted at higher temperatures if desired. The product can be isolated by recrystallization or by chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers involves the conversion of cyclohexene to cyclohexane-1-carboxylic acid, followed by the introduction of an azide group and subsequent diastereomeric separation.", "Starting Materials": [ "Cyclohexene", "Sodium azide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclohexene is oxidized to cyclohexanone using potassium permanganate in acidic conditions.", "Cyclohexanone is then converted to cyclohexane-1-carboxylic acid using sodium hydroxide and hydrochloric acid.", "The resulting carboxylic acid is then reacted with sodium azide in ethanol to introduce the azide group.", "The mixture of diastereomers is then separated using column chromatography with a polar stationary phase and non-polar mobile phase, such as silica gel and diethyl ether.", "The diastereomers can be identified using NMR spectroscopy and the desired compound, 3-azidocyclohexane-1-carboxylic acid, can be isolated and purified using recrystallization from diethyl ether and water." ] }

CAS RN

1824329-19-2

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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